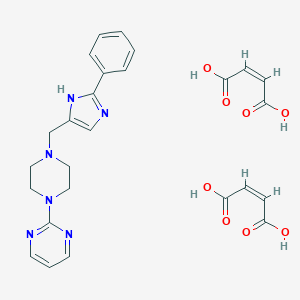

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate

Descripción general

Descripción

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a phenyl group and a piperazine moiety linked to a pyrimidine ring, making it a versatile molecule for research and industrial purposes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazole core, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The piperazine moiety is then attached via nucleophilic substitution, and finally, the pyrimidine ring is introduced through a coupling reaction. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned synthetic steps are optimized for efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the imidazole ring or the piperazine moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Aplicaciones Científicas De Investigación

Synonyms

- 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE

- NGD-941

Dopamine Receptor Interaction

This compound has been identified as a high-affinity ligand for the D4 dopamine receptor, showing selectivity over other dopamine receptors such as D1, D2, D3, and D5. Its antagonist activity at the human D4.2 receptor suggests potential applications in treating disorders related to dopamine dysregulation, including schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Antipsychotic Potential

Research indicates that compounds similar to 2-phenyl derivatives can exhibit antipsychotic effects. The ability of this compound to selectively target the D4 receptor may lead to fewer side effects compared to traditional antipsychotics that affect multiple dopamine pathways .

Neuroprotective Effects

Studies have suggested that imidazole derivatives may possess neuroprotective properties. These compounds can mitigate neuronal damage in models of neurodegenerative diseases. The specific mechanism by which this compound exerts neuroprotection requires further investigation but could involve modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Antagonistic Activity on D4 Receptors

In a study assessing the pharmacological profile of various imidazole derivatives, this compound was found to exhibit significant antagonistic activity against human D4 receptors. This study highlighted its potential for developing new therapeutic agents targeting psychiatric conditions .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of imidazole compounds in animal models of Alzheimer's disease. Results indicated that treatment with compounds similar to 2-PHENYL derivatives improved cognitive function and reduced amyloid plaque formation. The exact role of this compound in these processes is still being elucidated but points towards its therapeutic potential in neurodegenerative disorders .

Table 1: Comparison of Dopamine Receptor Affinities

| Compound Name | D1 Affinity | D2 Affinity | D3 Affinity | D4 Affinity |

|---|---|---|---|---|

| 2-PHENYL-DIM | Low | Low | Low | High |

| Traditional Antipsychotics | Moderate | High | Moderate | Variable |

Table 2: Summary of Research Findings on Neuroprotective Effects

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Study A | Alzheimer's Mouse Model | Improved cognitive function; reduced plaques |

| Study B | Neurodegeneration Model | Decreased oxidative stress markers |

Mecanismo De Acción

The mechanism by which 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Phenyl-5-(4-(pyridin-2-yl)piperazin-1-yl)methyl)-imidazole

- 2-Phenyl-5-(4-(quinolin-2-yl)piperazin-1-yl)methyl)-imidazole

Uniqueness

Compared to similar compounds, 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering opportunities for novel discoveries and innovations.

Actividad Biológica

2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate, also known as NGD 94-1, is a compound of significant interest due to its pharmacological properties, particularly as a selective antagonist for the dopamine D4 receptor. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H20N6.2C4H4O4

- Molecular Weight : 552.54 g/mol

- CAS Number : 179333-18-7

- Stereochemistry : Achiral

The compound features a phenyl group, an imidazole moiety, and a piperazine ring substituted with a pyrimidine, contributing to its biological activity.

NGD 94-1 exhibits high affinity for the D4 receptor subtype of dopamine receptors, demonstrating selective antagonistic activity over other dopamine receptor subtypes (D1, D2, D3, D5). The binding affinity (Ki) for the D4.2 receptor is reported to be approximately 3.6 nM in transfected CHO cells . This selectivity is crucial as it minimizes off-target effects that could arise from non-specific interactions with other receptor types.

Antagonistic Effects

NGD 94-1 has been shown to effectively inhibit forskolin-stimulated cAMP production in CHO cells expressing the human D4.2 receptor. This inhibition is indicative of its role as a negative modulator of adenylate cyclase activity linked to G-protein-coupled receptors (GPCRs) .

In Vivo Studies

In preclinical studies, NGD 94-1 was administered intramuscularly at doses of 1 or 5 mg/kg prior to behavioral tests involving haloperidol, a typical antipsychotic agent. The compound's ability to reverse drug-induced effects highlights its potential therapeutic applications in conditions related to dopamine dysregulation .

Study on CYP450 Inhibition

A related compound, 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712), was investigated for its mechanism-based inactivation of cytochrome P450 2D6 (CYP2D6). Although not identical, this study provides insight into the metabolic pathways that may involve NGD 94-1 or similar compounds. SCH 66712 exhibited potent inactivation of CYP2D6 with significant implications for drug metabolism and pharmacokinetics .

Clinical Relevance

The D4 receptor is implicated in various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The selective antagonism by NGD 94-1 suggests potential utility in managing symptoms associated with these conditions while minimizing side effects typically associated with broader-spectrum dopamine antagonists .

Summary of Biological Activities

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6.2C4H4O4/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18;2*5-3(6)1-2-4(7)8/h1-8,13H,9-12,14H2,(H,21,22);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFBXMNJODPQHJ-SPIKMXEPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1N(CCN(C1)C2=NC=CC=N2)CC3=CN=C(N3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179333-18-7 | |

| Record name | 2-Phenyl-5-(4-((2-pyrimidinyl)-piperazin-1-yl)-methyl)-imidazole dimaleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179333187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE DIMALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E1IX9C8PJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.